molecular formula C43H85NO5 B11933147 heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

Cat. No.: B11933147
M. Wt: 696.1 g/mol
InChI Key: YQDAAFUIPAEQEQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves multiple steps. The process typically starts with the preparation of the heptadecan-9-yloxy-8-oxooctyl intermediate, followed by its reaction with 3-hydroxypropylamine and heptyl octanoate under controlled conditions . The reaction conditions often include the use of solvents like ethanol, DMSO, and DMF, and the reactions are carried out at specific temperatures and pressures to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistency and purity of the final product. The use of advanced equipment and automation helps in maintaining the quality and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce alcohol derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate involves its ability to form lipid nanoparticles (LNPs) that encapsulate and protect mRNA molecules. These LNPs facilitate the delivery of mRNA into cells, where the mRNA is translated into proteins . The molecular targets and pathways involved include the endocytic pathways for cellular uptake and the ribosomal machinery for protein synthesis .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(3-hydroxypropyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-17-24-32-41(33-25-18-14-11-8-5-2)49-43(47)35-27-20-16-22-29-37-44(38-31-39-45)36-28-21-15-19-26-34-42(46)48-40-30-23-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

YQDAAFUIPAEQEQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCCCCC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OCCCCCCC)CCCO

Origin of Product

United States

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